Boc-D-Phe(4-I)-OH
CAS No.: 176199-35-2
Cat. No.: VC21545696
Molecular Formula: C14H18INO4
Molecular Weight: 391.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 176199-35-2 |
|---|---|
| Molecular Formula | C14H18INO4 |
| Molecular Weight | 391.2 g/mol |
| IUPAC Name | (2R)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
| Standard InChI Key | JZLZDBGQWRBTHN-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O |
Introduction
Structural Characteristics
The structure of Boc-D-Phe(4-I)-OH features several key elements that define its chemical behavior and utility:
Stereochemistry
The compound possesses the D-configuration at the alpha carbon of phenylalanine, which is the opposite of the naturally occurring L-configuration found in most proteins. This D-stereochemistry is particularly important as it can confer increased resistance to enzymatic degradation when incorporated into peptides, enhancing the stability of peptide-based pharmaceuticals.
Protecting Group
The tert-butoxycarbonyl (Boc) group attached to the alpha-amino function serves as a temporary protecting group during peptide synthesis. This carbamate-based protection is stable under basic and nucleophilic conditions but can be cleaved under acidic conditions, making it compatible with various synthetic strategies in peptide chemistry.
Iodine Substituent
The iodine atom at the para position of the phenyl ring is a distinctive feature that significantly enhances the compound's versatility. This substituent serves as a functional handle for various chemical transformations, including cross-coupling reactions and potential radioisotope exchange, expanding the range of applications for this amino acid derivative.
Applications in Scientific Research
Boc-D-Phe(4-I)-OH has found applications across multiple research domains, demonstrating its versatility as a chemical tool in modern scientific investigations.
Peptide Synthesis
The compound serves as a key building block in peptide synthesis, particularly for creating modified peptides with enhanced biological activity or stability. The Boc protection strategy allows for selective amino acid coupling reactions while preventing unwanted side reactions. The D-configuration can introduce specific conformational constraints into peptide structures, potentially influencing their biological properties and receptor binding profiles.
Bioconjugation Applications
Boc-D-Phe(4-I)-OH is employed in bioconjugation techniques, enabling the attachment of biomolecules to drugs or imaging agents. The iodine substituent provides a convenient site for various conjugation chemistries, including palladium-catalyzed cross-coupling reactions. These bioconjugates may exhibit enhanced efficacy and targeting capabilities, making them valuable in both drug development and diagnostic tool creation.
Neuroscience Research
The compound has applications in neuroscience research, where it helps study the interactions of neurotransmitters. By incorporating this modified amino acid into peptides that target neuroreceptors, researchers can investigate structure-activity relationships and develop potential treatments for neurological disorders. The studies provide valuable insights into neurotransmitter functions and pathways, potentially leading to advancements in neurological therapeutics.
Radiolabeling and Imaging Studies
The presence of an iodine atom makes Boc-D-Phe(4-I)-OH particularly suitable for radiolabeling applications. The iodine can potentially be exchanged with radioactive isotopes such as I-123, I-125, or I-131, enabling various imaging studies in biological systems. These radiolabeled derivatives provide insights into biological processes and aid in the development of diagnostic tools for various medical conditions.
Comparison with Related Compounds
To better understand the significance of Boc-D-Phe(4-I)-OH, it is useful to compare it with related phenylalanine derivatives that serve similar functions in research.
Relationship to Other Protected Phenylalanines
Boc-D-phenylalanine (without the iodine substituent) is another important amino acid derivative used in peptide synthesis and pharmaceutical research . While this compound shares the Boc protection strategy, it lacks the iodine substituent that provides additional functionality for Boc-D-Phe(4-I)-OH. The non-iodinated version is used in a similar range of applications, including peptide synthesis, drug development, and neuroscience research .
Comparison with Differently Protected Derivatives
Other protected versions of 4-iodo-D-phenylalanine exist, such as those with Fmoc (9-fluorenylmethoxycarbonyl) protection instead of Boc. These alternative protecting groups offer different cleavage conditions and compatibility with various synthetic strategies. For instance, Fmoc-protected amino acids are cleaved under basic conditions, while Boc-protected ones require acidic treatment, allowing for orthogonal protection strategies in complex peptide synthesis.
Structural Relatives with Different Substituents
Compounds like BOC-D-PHE(4-NHBOC)-OH represent another class of para-substituted phenylalanine derivatives . This compound bears a Boc-protected amino group at the para position instead of iodine. These different substituents confer distinct chemical properties and reactivities, expanding the toolkit available for researchers designing specialized peptides and other biomolecules.
Research Applications and Recent Findings
Recent research has expanded our understanding of Boc-protected phenylalanine derivatives and their potential applications in various fields.
Antimicrobial Applications
Recent studies have investigated the antimicrobial properties of Boc-protected phenylalanine-based dipeptides . While these studies specifically focused on dipeptides containing phenylalanine and tryptophan, they demonstrate the potential of Boc-protected amino acid derivatives in developing antimicrobial agents. Such compounds have shown activity against both Gram-positive and Gram-negative bacteria, with additional capabilities for biofilm eradication and disruption .
Self-Assembly Properties
Boc-protected phenylalanine derivatives have demonstrated interesting self-assembly properties, forming fibril and spherical nanostructures that may contribute to their biological effects . These self-assembled structures could potentially be exploited for the development of novel biomaterials with tailored properties and functionalities, opening new avenues for research in nanomedicine and drug delivery.
Biocompatibility Studies
Research on similar Boc-protected amino acid derivatives has shown promising biocompatibility profiles, including resistance to protein adsorption, non-cytotoxicity, and non-hemolytic properties . These characteristics make them candidates for various biomedical applications where safety and compatibility with biological systems are paramount concerns.
Synthesis and Production Methods
The synthesis of Boc-D-Phe(4-I)-OH typically involves several key steps, although specific synthetic routes may vary depending on the starting materials and desired scale of production.
Common Synthetic Approaches
A general synthetic pathway might involve starting with D-phenylalanine, introducing the iodine at the para position through electrophilic aromatic substitution, and then protecting the amino group with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base. Alternatively, synthesis could begin with 4-iodo-D-phenylalanine, followed by Boc protection of the amino function.
Purification and Characterization
After synthesis, the compound would typically undergo purification processes such as recrystallization or chromatography to ensure high purity. Characterization usually involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, elemental analysis, and optical rotation measurements to confirm the structure, purity, and stereochemical integrity of the final product.
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